Cas no 875770-34-6 (Biotin-PEG3-azide)

Biotin-PEG3-azide structure
Biotin-PEG3-azide structure
商品名:Biotin-PEG3-azide
CAS番号:875770-34-6
MF:C18H32N6O5S
メガワット:444.548882484436
MDL:MFCD20134145
CID:2090082
PubChem ID:172088926

Biotin-PEG3-azide 化学的及び物理的性質

名前と識別子

    • (+)-Biotin-PEG4-azide
    • N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]biotinamide
    • 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pentanamide
    • Biotin-PEG3-Azide
    • (+)-Biotin-PEG<SUB>4<
    • SUB>-azide
    • N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]hexahydro-2-oxo-(3aS,4S,6aR)- 1H-thieno[3,4-d ]imidazole-4-pentanamide
    • 生物素-三聚乙二醇-叠氮,生物素-PEG3-叠氮
    • (3aS,4S,6aR)-N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide (ACI)
    • Azide-PEG3-biotin
    • N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
    • Biotin-TEG Azide
    • ZWFOOMQCYIGZBE-ZOBUZTSGSA-N
    • MFCD20134145
    • Azido-PEG3-biotin conjugate
    • HY-130143
    • N-(2-(2-(2-(2-Azidoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
    • 1859110-99-8
    • (+)-Biotin-PEG3-CH2CH2-azide
    • AS-56558
    • B6265
    • Biotin-PEG4-N3
    • AC8928
    • AKOS030213693
    • Biotin-PEG3-N3
    • SCHEMBL13736126
    • 5-[(3aS,4S,6aR)-2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)pentanamide
    • 875770-34-6
    • BDBM50212218
    • Azide-PEG3-biotin; N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide; (3aS,4S,6aR)-N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide
    • DA-71509
    • CS-0105250
    • BP-20701
    • C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
    • CHEMBL3974081
    • Biotin-PEG3-Azide (2mg*5)
    • Biotin-PEG3-CH2CH2N3
    • A2523
    • Azide-PEG3-biotin conjugate
    • (+)-Biotin-PEG3-CH2CH2N3
    • Biotin-PEG3-azide
    • MDL: MFCD20134145
    • インチ: 1S/C18H32N6O5S/c19-24-21-6-8-28-10-12-29-11-9-27-7-5-20-16(25)4-2-1-3-15-17-14(13-30-15)22-18(26)23-17/h14-15,17H,1-13H2,(H,20,25)(H2,22,23,26)/t14-,15-,17-/m0/s1
    • InChIKey: ZWFOOMQCYIGZBE-ZOBUZTSGSA-N
    • ほほえんだ: C([C@@H]1SC[C@@H]2NC(N[C@H]12)=O)CCCC(=O)NCCOCCOCCOCCN=[N+]=[N-]

計算された属性

  • せいみつぶんしりょう: 444.21500
  • どういたいしつりょう: 444.21548932 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 10
  • 重原子数: 30
  • 回転可能化学結合数: 18
  • 複雑さ: 577
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 444.6
  • トポロジー分子極性表面積: 138Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

  • ゆうかいてん: 107.0 to 112.0 deg-C
  • すいようせい: Solubile in DMSO, DMF and water.
  • PSA: 179.95000
  • LogP: 1.45036

Biotin-PEG3-azide セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • ちょぞうじょうけん:<0°C

Biotin-PEG3-azide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB350542-250 mg
Azido-PEG3-biotin conjugate, 95%; .
875770-34-6 95%
250 mg
€270.00 2023-07-19
BAI LING WEI Technology Co., Ltd.
B391600-100mg
Biotin-TEG Azide
875770-34-6
100mg
¥ 4550 2022-04-26
BAI LING WEI Technology Co., Ltd.
B391600-1000mg
Biotin-TEG Azide
875770-34-6
1g
¥ 36610 2022-04-26
Chemenu
CM339517-50mg
Biotin-PEG3-azide
875770-34-6 95%+
50mg
$833 2022-09-28
TRC
B391600-25mg
Biotin-TEG Azide
875770-34-6
25mg
$ 121.00 2023-04-18
TRC
B391600-50mg
Biotin-TEG Azide
875770-34-6
50mg
$ 219.00 2023-04-18
TRC
B391600-1g
Biotin-TEG Azide
875770-34-6
1g
$ 3003.00 2023-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1175890-10g
Biotin-PEG3-azide
875770-34-6 97%
10g
¥9169.00 2024-04-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBY1673-1G
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]pentanamide
875770-34-6 95%
1g
¥ 1,867.00 2023-04-13
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B850196-5mg
Biotin-PEG3-N3
875770-34-6 95%
5mg
¥119.00 2022-09-29

Biotin-PEG3-azide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  24 h, 0 °C → rt
リファレンス
Ipomoeassin F Binds Sec61α to Inhibit Protein Translocation
Zong, Guanghui ; et al, Journal of the American Chemical Society, 2019, 141(21), 8450-8461

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  18 h, rt
2.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  18 h, rt
リファレンス
Chiral Quantum Metamaterial for Hypersensitive Biomolecule Detection
Hajji, Maryam; et al, ACS Nano, 2021, 15(12), 19905-19916

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  12 h, rt
1.2 Solvents: Water ;  rt
リファレンス
Design, synthesis and biological evaluation of photoaffinity probes of antiangiogenic homoisoflavonoids
Lee, Bit; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(17), 4277-4281

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C; 0.5 h, 0 °C → rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Sodium azide Solvents: Acetone ,  Water ;  16 h, 70 °C
2.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Water ;  16 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, rt
3.1 Reagents: Triethylamine ,  O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Dimethylformamide ;  16 h, rt
3.2 Solvents: Dimethylformamide ;  overnight, rt
リファレンス
The Synthesis and Biological Evaluation of Some C-9 and C-10 Substituted Derivatives of the RNA Polymerase I Transcription Inhibitor CX-5461
Amarasiri, Madushani; et al, Australian Journal of Chemistry, 2021, 74(7), 540-556

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Chloroform ;  14 h, rt
リファレンス
Identification of Cross-Linked Peptides after Click-Based Enrichment Using Sequential Collision-Induced Dissociation and Electron Transfer Dissociation Tandem Mass Spectrometry
Chowdhury, Saiful M.; et al, Analytical Chemistry (Washington, 2009, 81(13), 5524-5532

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ;  0 °C; 0.5 h, 0 °C; 24 h, rt
リファレンス
An Activity-Based Protein Profiling Probe for the Nicotinic Acetylcholine Receptor
Tantama, Mathew; et al, Journal of the American Chemical Society, 2008, 130(47), 15766-15767

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  20 h, 100 °C
2.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Toluene ,  Water ;  0 °C → rt; 18 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
3.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  18 h, rt
リファレンス
Chiral Quantum Metamaterial for Hypersensitive Biomolecule Detection
Hajji, Maryam; et al, ACS Nano, 2021, 15(12), 19905-19916

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  15 min, rt
1.2 12 h, rt
リファレンス
Activity-Based Proteome Profiling of Potential Cellular Targets of Orlistat - An FDA-Approved Drug with Anti-Tumor Activities
Yang, Peng-Yu; et al, Journal of the American Chemical Society, 2010, 132(2), 656-666

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Methanol ,  Acetonitrile ;  12 h, rt
リファレンス
Chemical Synthesis of Mono- and Bis-Labeled Pre-MicroRNAs
Pradere, Ugo; et al, Angewandte Chemie, 2013, 52(46), 12028-12032

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  overnight, rt
リファレンス
Covalent Cell Surface Functionalization of Human Fetal Osteoblasts for Tissue Engineering
Borcard, Francoise; et al, Bioconjugate Chemistry, 2011, 22(7), 1422-1432

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  12 h, rt
リファレンス
Cooperative, Heparan Sulfate-Dependent Cellular Uptake of Dimeric Guanidinoglycosides
Dix, Andrew V.; et al, ChemBioChem, 2010, 11(16), 2302-2310

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  12 h, rt
1.2 Reagents: Water
リファレンス
Total Synthesis and Biological Evaluation of Tyroscherin
Tae, Hyun Seop; et al, Organic Letters, 2010, 12(19), 4308-4311

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Trifluoromethanesulfonyl azide ,  Copper sulfate Solvents: Methanol ,  Dichloromethane ,  Water ;  30 min, 0 °C; 2 d, 0 °C → 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
A Click Chemistry Mediated in Vivo Activity Probe for Dimethylarginine Dimethylaminohydrolase
Wang, Yun; et al, Journal of the American Chemical Society, 2009, 131(42), 15096-15097

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Tetrahydrofuran ;  45 min, 0 °C; 30 min, 0 °C; 6 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8, 0 °C
1.3 Reagents: Sodium azide ;  0 °C; 0 °C → rt; overnight, reflux
2.1 Reagents: Triphenylphosphine ,  Phosphoric acid Solvents: Diethyl ether ,  Water ;  1 h, rt; overnight, rt
3.1 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  rt
3.2 Solvents: Dimethylformamide ;  overnight, rt
リファレンス
A Tripod Molecular Tip for Single Molecule Ligand-Receptor Force Spectroscopy by AFM
Drew, Michael E.; et al, Langmuir, 2010, 26(10), 7117-7125

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  1 h, rt
2.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  10 min, rt
2.2 Solvents: Tetrahydrofuran ;  20 min, rt
リファレンス
Inhibition of Zinc-Dependent Histone Deacetylases with a Chemically Triggered Electrophile
Boskovic, Zarko V.; et al, ACS Chemical Biology, 2016, 11(7), 1844-1851

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  16 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  20 h, 100 °C
3.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Toluene ,  Water ;  0 °C → rt; 18 h, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
4.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  18 h, rt
リファレンス
Chiral Quantum Metamaterial for Hypersensitive Biomolecule Detection
Hajji, Maryam; et al, ACS Nano, 2021, 15(12), 19905-19916

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Solvents: Tetrahydrofuran ;  20 min, rt
リファレンス
Inhibition of Zinc-Dependent Histone Deacetylases with a Chemically Triggered Electrophile
Boskovic, Zarko V.; et al, ACS Chemical Biology, 2016, 11(7), 1844-1851

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Water ;  16 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, rt
2.1 Reagents: Triethylamine ,  O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Dimethylformamide ;  16 h, rt
2.2 Solvents: Dimethylformamide ;  overnight, rt
リファレンス
The Synthesis and Biological Evaluation of Some C-9 and C-10 Substituted Derivatives of the RNA Polymerase I Transcription Inhibitor CX-5461
Amarasiri, Madushani; et al, Australian Journal of Chemistry, 2021, 74(7), 540-556

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  4 h, 60 °C
2.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Water ;  12 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ;  12 h, rt
リファレンス
Cooperative, Heparan Sulfate-Dependent Cellular Uptake of Dimeric Guanidinoglycosides
Dix, Andrew V.; et al, ChemBioChem, 2010, 11(16), 2302-2310

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Triethylamine ,  O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Dimethylformamide ;  16 h, rt
1.2 Solvents: Dimethylformamide ;  overnight, rt
リファレンス
The Synthesis and Biological Evaluation of Some C-9 and C-10 Substituted Derivatives of the RNA Polymerase I Transcription Inhibitor CX-5461
Amarasiri, Madushani; et al, Australian Journal of Chemistry, 2021, 74(7), 540-556

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Toluene ,  Water ;  0 °C → rt; 18 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
2.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  18 h, rt
リファレンス
Chiral Quantum Metamaterial for Hypersensitive Biomolecule Detection
Hajji, Maryam; et al, ACS Nano, 2021, 15(12), 19905-19916

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Tosyl chloride ,  Pyridine ,  4-(Dimethylamino)pyridine Solvents: Pyridine
1.2 Reagents: Sodium azide Solvents: Dimethylformamide
1.3 Reagents: Triphenylphosphine ,  Phosphoric acid ,  Water Solvents: Diethyl ether ,  Water
1.4 Reagents: Potassium hydroxide
2.1 Reagents: Triethylamine Solvents: Dimethylformamide ;  15 min, rt
2.2 12 h, rt
リファレンス
Activity-Based Proteome Profiling of Potential Cellular Targets of Orlistat - An FDA-Approved Drug with Anti-Tumor Activities
Yang, Peng-Yu; et al, Journal of the American Chemical Society, 2010, 132(2), 656-666

Biotin-PEG3-azide Raw materials

Biotin-PEG3-azide Preparation Products

Biotin-PEG3-azide 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:875770-34-6)Biotin-PEG3-azide
A944554
清らかである:99%
はかる:1.0g
価格 ($):234.0